molecular formula C20H21Cl2N3O2 B4884875 4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide

4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No. B4884875
M. Wt: 406.3 g/mol
InChI Key: LVXYVLCDGZCDJR-UHFFFAOYSA-N
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Description

4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as N-[(5-chloro-2-piperazinyl)phenyl]-4-chlorobenzamide or CPCA. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties. It has also been shown to possess antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the serotonergic and noradrenergic systems. COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide reduces the production of these mediators, thereby exhibiting anti-inflammatory and analgesic properties. The modulation of the serotonergic and noradrenergic systems is believed to contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess antitumor activity, inhibiting the growth of tumor cells in vitro and in vivo. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potent pharmacological effects. This compound has been shown to exhibit potent anti-inflammatory, analgesic, antitumor, anxiolytic, and antidepressant properties, making it a valuable tool for studying these conditions. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.

Future Directions

There are several future directions for the study of 4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide. One area of research could focus on the development of more potent and selective analogs of this compound. Another area of research could focus on the identification of the molecular targets of this compound, which could provide insights into its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity profile of this compound, which could pave the way for its clinical development. Finally, the potential applications of this compound in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases could be explored.

Synthesis Methods

The synthesis of 4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the reaction between 4-chlorobenzoic acid and 5-chloro-2-(4-propionyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of the desired compound.

properties

IUPAC Name

4-chloro-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-16(22)13-17(18)23-20(27)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXYVLCDGZCDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

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